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Abstract

CH6953755 is a potent, orally active, and selective small molecule inhibitor of YES1 kinase, a
non-receptor tyrosine kinase belonging to the SRC family.[1][2][3] Emerging research has
identified YES1 as a targetable oncogene in various cancers, particularly those harboring YES1
gene amplification.[4] This technical guide provides an in-depth analysis of CH6953755,
focusing on its mechanism of action, its impact on the tumor microenvironment (TME), and the
experimental validation of its anti-tumor effects. The core of its mechanism involves the
disruption of the YES1-YAP-TEAD signaling axis, which leads to decreased tumor cell
proliferation.[4] Furthermore, evidence suggests that YES1 signaling contributes to an
immunosuppressive TME by promoting the infiltration of regulatory T cells (Tregs), indicating
that CH6953755 may also exert immunomodulatory effects.[5] This document synthesizes key
preclinical data, details relevant experimental protocols, and visualizes the critical signaling
pathways to provide a comprehensive resource for professionals in oncology and drug
development.

Introduction to CH6953755 and its Target, YES1

YES1, a member of the SRC family of kinases, is involved in critical cellular processes,
including proliferation, survival, and invasion.[5][6] In several cancer types, such as
esophageal, lung, and breast cancer, amplification and overexpression of the YES1 gene have
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been identified as oncogenic drivers.[4][6] High YES1 expression is often associated with poor
prognosis and resistance to certain targeted therapies.[5][7]

CH6953755 was developed as a highly selective inhibitor of YES1 kinase activity.[4] It
represents a targeted therapeutic strategy for patient populations with tumors characterized by
YES1 amplification. Preclinical studies have demonstrated its ability to induce anti-tumor
activity both in vitro and in vivo in YES1-amplified cancer models.[1][8]

Mechanism of Action: The YES1-YAP-TEAD
Signaling Axis

The primary mechanism through which CH6953755 exerts its anti-tumor effect is by inhibiting
the kinase activity of YES1. This action directly impacts downstream signaling pathways critical
for cancer cell proliferation and survival.

e Inhibition of YES1 Autophosphorylation: CH6953755 prevents the autophosphorylation of
YES1 at tyrosine residue 426 (Tyr426).[1][8] This phosphorylation event is crucial for the
upregulation of YES1's enzymatic activity.

o Regulation of YAP1 Activity: A key downstream effector of YES1 is the Yes-associated
protein 1 (YAP1), a transcriptional co-activator and a central component of the Hippo
signaling pathway.[4][7] YES1 kinase activity regulates YAP1 by controlling its translocation
into the nucleus and its serine phosphorylation.[1][4]

e Suppression of TEAD-Mediated Transcription: Once in the nucleus, YAP1 binds to TEAD
(TEA Domain) family transcription factors, forming a complex that drives the expression of
genes promoting cell proliferation and inhibiting apoptosis.[2][9] By inhibiting YES1,
CH6953755 prevents the nuclear translocation of YAPL, thereby suppressing TEAD-
mediated transcriptional activity.[1][2]
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Caption: Mechanism of Action of CH6953755.

Impact on the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem that plays a critical role in tumor
progression and immune evasion.[10][11] Recent studies indicate that YES1 signaling
contributes to creating an immunosuppressive TME.
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High YESL1 expression has been correlated with an increased number of tumor-infiltrating
regulatory T cells (Tregs).[5] Tregs are a subset of T cells that suppress the anti-tumor immune
response, thereby allowing cancer cells to evade immune destruction.[10][12] By inhibiting
YES1, CH6953755 has the potential to modulate the TME, possibly by reducing Treg infiltration
or function. This could, in turn, enhance anti-tumor immunity, suggesting a dual mechanism of
action for the compound: direct inhibition of tumor cell growth and indirect promotion of an anti-

tumor immune response.
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Caption: Hypothesized Impact of CH6953755 on the TME.

Quantitative Preclinical Data
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The efficacy of CH6953755 has been quantified in a series of preclinical assays. The data

below is summarized from published studies.

ble 1: In Vi ity of

Value /
Parameter Concentration  Cell Lines Effect Citation
Range
Potent inhibition
ICso (YES1 of YES1
) 1.8nM - _ [1][2]13]
Kinase) enzymatic
activity
Cell Growth 0.001 - 1 uM (4- YES1-amplified Inhibition of cell 2]
Inhibition day incubation) cancer cell lines proliferation
Prevention of
p-YES1 (Tyr426) 0.001-1pM (2-  KYSE70 (YES1- YES1 2
Inhibition hour incubation) amplified) autophosphorylat
ion

TEAD Reporter
Activity

0.1-3puM

KYSE70, RERF-
LC-Al

Suppression of
YAP1/TEAD 2]
transcriptional

activity

ble 2: In Vi ity of CHR9S:

Parameter Dosage Animal Model Effect Citation
] Xenograft ) ]
Anti-tumor 60 mg/kg/day - Selective anti-
) (YES1-amplified . [1][2]
Efficacy (oral, 10 days) tumor activity
tumors)
Dose-dependent
Xenograft ]
Target 7.5 - 60 mg/kg N suppression of p-
(YES1-amplified ) [2]
Engagement (oral) YESL1 (Tyrd426) in
tumors)
tumors
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Experimental Protocols

The following sections describe representative protocols for the key experiments used to
characterize the activity of CH6953755.

Disclaimer: These are generalized protocols based on standard laboratory methods. For exact
experimental details, refer to the primary literature, specifically Hamanaka N, et al. Cancer Res.
2019.[1]

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines cell viability by quantifying ATP, which indicates the presence of
metabolically active cells.[2][13]

Workflow:

Caption: Workflow for CellTiter-Glo® Viability Assay.

Methodology:

o Cell Plating: Seed cancer cells (e.g., KYSE70) in a 96-well, opaque-walled plate at a
predetermined density and allow them to adhere overnight.

o Compound Treatment: Treat cells with a serial dilution of CH6953755 or vehicle control
(DMSO).

 Incubation: Incubate plates for a specified period (e.g., 96 hours) under standard cell culture
conditions (37°C, 5% COz).

o Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to
each well in a volume equal to the culture medium.[14]

» Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell
lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
[14]

o Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to
the number of viable cells.
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Western Blot for Phospho-YES1

This technique is used to detect the phosphorylation status of YES1 in response to CH6953755
treatment.

Methodology:

o Cell Treatment & Lysis: Culture cells to ~80% confluency, then treat with CH6953755 for the
desired time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer
supplemented with protease and phosphatase inhibitors.[6]

o Protein Quantification: Determine protein concentration of the lysates using a BCA or
Bradford assay.

o SDS-PAGE and Transfer: Denature 20-30 ug of protein per sample in Laemmli buffer and
separate by size using SDS-polyacrylamide gel electrophoresis. Transfer proteins to a PVDF
membrane.[6]

e Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum
Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific
antibody binding.[15]

o Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody
specific for phospho-YESL1 (e.g., p-Tyr426 or the human equivalent p-Tyr537).[16]
Subsequently, wash the membrane and incubate with an HRP-conjugated secondary
antibody for 1 hour at room temperature.

o Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and
visualize the signal using a digital imager.[15] The membrane should be stripped and re-
probed for total YES1 and a loading control (e.g., GAPDH) for normalization.

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of CH6953755 in a living organism.

Methodology:
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o Cell Implantation: Subcutaneously inject a suspension of YES1-amplified cancer cells (e.g., 3
x 1068 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[1]

e Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm3).[17]

o Randomization and Treatment: Randomize mice into treatment and control groups.
Administer CH6953755 orally at the desired dose (e.g., 60 mg/kg/day) or vehicle control for
the specified duration.[2]

e Tumor Measurement: Measure tumor dimensions with digital calipers 2-3 times per week
and calculate tumor volume using the formula: (Width? x Length) / 2.[17]

e Pharmacodynamic Analysis: At the end of the study, tumors can be excised at specific time
points post-dosing to analyze target engagement (e.g., levels of p-YES1) via Western blot or
immunohistochemistry.

Conclusion

CH6953755 is a promising, selective YES1 kinase inhibitor with a clear mechanism of action
and demonstrated preclinical efficacy in YES1-amplified cancers. Its ability to disrupt the
oncogenic YES1-YAP-TEAD signaling pathway provides a direct anti-proliferative effect on
tumor cells. Furthermore, its potential to modulate the tumor microenvironment by impacting
Treg infiltration suggests a multi-faceted anti-tumor activity. The data and protocols presented
herein provide a foundational guide for further research and development of CH6953755 and
other YES1-targeted therapies. Continued investigation into its immunomodulatory effects and
its efficacy in combination with immunotherapies is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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